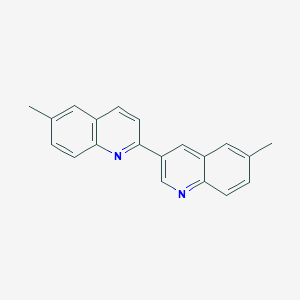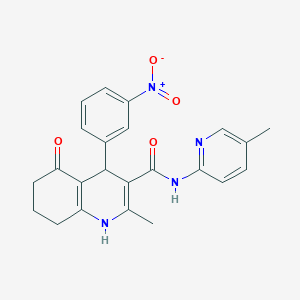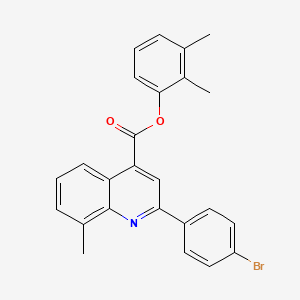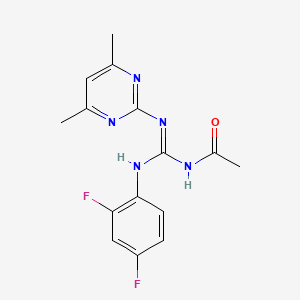
2,3'-Biquinoline, 6,6'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-dimethyl-2,3’-biquinoline is a heterocyclic compound that belongs to the biquinoline family. Biquinolines are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The compound consists of two quinoline units connected at the 2 and 3 positions, with methyl groups attached at the 6 and 6’ positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-dimethyl-2,3’-biquinoline can be achieved through several methods. One common approach involves the use of dialdehydes as starting materials. For instance, 2,2’-biquinoline-6,6’-diyldimethanediamine can be synthesized from dialdehydes 5a and 5b . Another method involves the Fe-catalyzed three-component reaction, which includes C-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation steps .
Industrial Production Methods
Industrial production methods for 6,6’-dimethyl-2,3’-biquinoline are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
6,6’-dimethyl-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline units, potentially altering their electronic properties.
Substitution: Substitution reactions can introduce different functional groups into the quinoline rings, enhancing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized biquinolines.
科学的研究の応用
6,6’-dimethyl-2,3’-biquinoline has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Biquinoline derivatives are explored for their potential antiviral and anticancer properties.
Industry: The compound is used in the synthesis of polymers and materials with unique photophysical properties.
作用機序
The mechanism of action of 6,6’-dimethyl-2,3’-biquinoline involves its ability to interact with various molecular targets. For instance, in antiviral applications, similar compounds have been shown to intercalate into DNA, disrupting viral replication processes . The compound’s ability to form coordination complexes with metals also plays a crucial role in its photophysical and catalytic properties.
類似化合物との比較
Similar Compounds
2,2’-biquinoline: Lacks the methyl groups at the 6 and 6’ positions, resulting in different electronic and steric properties.
2,2’-biquinoline-6,6’-diyldimethanediamine: Contains additional functional groups that enhance its reactivity and applications.
4,4’-dimethyl-2,2’-biquinoline: Similar structure but with methyl groups at different positions, affecting its chemical behavior.
Uniqueness
6,6’-dimethyl-2,3’-biquinoline is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and properties.
特性
CAS番号 |
17999-90-5 |
|---|---|
分子式 |
C20H16N2 |
分子量 |
284.4 g/mol |
IUPAC名 |
6-methyl-2-(6-methylquinolin-3-yl)quinoline |
InChI |
InChI=1S/C20H16N2/c1-13-4-7-19-15(9-13)5-8-20(22-19)17-11-16-10-14(2)3-6-18(16)21-12-17/h3-12H,1-2H3 |
InChIキー |
RELPAADHYVFUHC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C3=CN=C4C=CC(=CC4=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644037.png)

![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11644049.png)
![ethyl (2Z)-2-(3-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11644057.png)
![2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11644068.png)
![4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11644071.png)
![3-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B11644073.png)
![(4E)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[4-(dimethylamino)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11644076.png)
![10-butanoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644079.png)
![(5Z)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11644086.png)
![2-[1-(Furan-2-ylmethylamino)ethylidene]indene-1,3-dione](/img/structure/B11644090.png)

![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644095.png)
